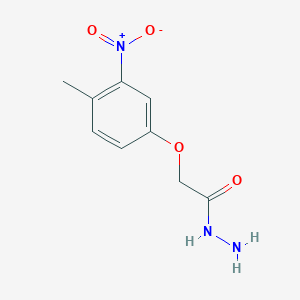

2-(4-Methyl-3-nitrophenoxy)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-methyl-3-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-6-2-3-7(4-8(6)12(14)15)16-5-9(13)11-10/h2-4H,5,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDDEYLZHDMLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(4-Methyl-3-nitrophenoxy)acetohydrazide

The synthesis of the target hydrazide is primarily achieved through a well-established and reliable chemical pathway common to aryloxyl-substituted acetohydrazides.

Established Synthetic Pathways to Aryloxyl-substituted Acetohydrazides

The most prevalent and straightforward method for the synthesis of aryloxyl-substituted acetohydrazides is the hydrazinolysis of a corresponding ester precursor. This reaction involves the treatment of an ethyl or methyl aryloxyacetate with hydrazine (B178648) hydrate (B1144303).

The general synthetic sequence is as follows:

O-alkylation: The synthesis begins with the appropriate phenol (B47542), in this case, 4-methyl-3-nitrophenol. This phenol undergoes an O-alkylation reaction with an ethyl or methyl haloacetate (e.g., ethyl chloroacetate (B1199739) or methyl chloroacetate) under basic conditions to form the intermediate ester, ethyl 2-(4-methyl-3-nitrophenoxy)acetate.

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N2H4·H2O). The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable acetohydrazide. This reaction is widely documented for analogous compounds, such as the synthesis of 2-(4-methoxyphenoxy)acetohydrazide (B1348705) from ethyl 2-(4-methoxyphenoxy)acetate and hydrazine hydrate in ethanol (B145695). A similar process is used to produce 2-(2-nitrophenyl)acetohydrazide (B49033) from its corresponding methyl ester. nih.gov

The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol (B129727), and can proceed at room temperature or under reflux conditions. nih.gov

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The efficiency of the hydrazinolysis step is influenced by factors such as solvent, temperature, reaction time, and stoichiometry of the reactants.

Key optimization parameters include:

Solvent: While ethanol and methanol are commonly used, the choice of solvent can affect reaction rates and product solubility.

Temperature: The reaction can be performed at room temperature over several hours or heated to reflux to reduce the reaction time. For example, the synthesis of 2-(4-methoxyphenoxy)acetohydrazide is achieved by refluxing in ethanol for 5 hours.

Reactant Ratio: The molar ratio of hydrazine hydrate to the ester is a critical parameter. Using a slight excess of hydrazine hydrate can help drive the reaction to completion, but a large excess may complicate product purification.

The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling or can be isolated by removing the solvent under reduced pressure followed by recrystallization from a suitable solvent like ethanol.

| Parameter | Condition 1 | Condition 2 | Condition 3 | General Outcome |

|---|---|---|---|---|

| Solvent | Ethanol | Methanol | Isopropanol | Ethanol and methanol are most common, offering good solubility for reactants and easy removal. |

| Temperature (°C) | 20-25 (Room Temp) | 60-70 | 78 (Reflux in EtOH) | Higher temperatures increase the reaction rate but may lead to side products. Reflux is common for faster conversion. |

| Time (h) | 1-3 | 5-8 | 12-24 | Longer times are needed at lower temperatures. Reaction completion is monitored by TLC. |

| Ester:Hydrazine Ratio | 1:1 | 1:1.1 | 1:1.5 | A slight excess of hydrazine hydrate (e.g., 1.1 equivalents) is often optimal for driving the reaction to completion. |

Derivatization Strategies via the Acetohydrazide Moiety

The acetohydrazide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives, including hydrazones and various heterocyclic systems. chemicalbook.com

Formation of Hydrazones (Schiff Bases)

One of the most common derivatization strategies for acetohydrazides is their condensation with aldehydes or ketones to form N-acylhydrazones, also known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the terminal -NH2 group of the hydrazide on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.

The reaction is typically carried out in an alcoholic solvent like ethanol, often with the addition of a few drops of an acid catalyst such as hydrochloric acid or glacial acetic acid, and may be performed at room temperature or with heating. nih.govresearchgate.net The resulting hydrazones are often crystalline solids that can be easily purified. The N-acylhydrazone backbone (-C(O)-NH-N=CH-) is a key structural motif in many biologically active compounds. nih.gov

| Reactant Aldehyde/Ketone | Resulting Hydrazone Derivative Structure (R'R''C=) | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | C6H5-CH= | Ethanol, catalytic H+, reflux 1-4 h |

| 4-Chlorobenzaldehyde | 4-Cl-C6H4-CH= | Ethanol, catalytic H+, reflux 2-5 h |

| 4-Hydroxybenzaldehyde | 4-OH-C6H4-CH= | Ethanol, catalytic H+, reflux 3-6 h |

| Acetophenone | C6H5-(CH3)C= | Ethanol, catalytic H+, reflux 6-12 h |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Thiazolidinones, Pyrazoles)

The this compound core is an excellent starting material for synthesizing five-membered heterocyclic rings, which are prevalent in pharmaceuticals.

1,3,4-Oxadiazoles: A common pathway to 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazone intermediates. The hydrazones, formed as described in section 2.2.1, can undergo oxidative cyclization using a variety of reagents. For instance, reagents like iodine in the presence of yellow mercuric oxide can effect this transformation. nih.gov Hypervalent iodine reagents have also been shown to mediate the conversion of N'-arylidene acetohydrazides into substituted 1,3,4-oxadiazoles. organic-chemistry.org Another established route involves the reaction of the acetohydrazide with carbon disulfide in a basic medium (e.g., KOH/ethanol) to form a potassium dithiocarbazate salt, which is then cyclized. nih.gov

1,2,4-Triazoles: Acetohydrazides can be converted into 1,2,4-triazole (B32235) derivatives through multi-step sequences. One method involves reacting the acetohydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized in an alkaline medium to yield a 1,2,4-triazole-5-thiol. researchgate.net Alternatively, reaction of the acetohydrazide with carbon disulfide and potassium hydroxide (B78521) gives a dithiocarbazate salt, which upon subsequent reaction with hydrazine hydrate, cyclizes to form a 4-amino-1,2,4-triazole-5-thiol derivative. researchgate.netchemistryjournal.net

Pyrazoles: While direct conversion is less common, acetohydrazides can be used to synthesize pyrazole-containing molecules. For example, novel hydrazone derivatives containing a pyrazole (B372694) ring have been synthesized by condensing 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with various aldehydes. researchgate.net This indicates that the acetohydrazide moiety can be linked to a pre-formed pyrazole ring or that the parent hydrazide could potentially react with 1,3-dicarbonyl compounds to form pyrazole systems.

Acylation and Alkylation Reactions (e.g., N-acetylation)

The terminal nitrogen atom of the hydrazide moiety is nucleophilic and can undergo acylation and alkylation reactions.

Acylation: N-acylation can be achieved by reacting the acetohydrazide with acylating agents. For instance, refluxing an acetohydrazide in acetic acid or formic acid can yield the corresponding N'-acetyl or N'-formyl hydrazide derivative. nih.govpharm.or.jp This reaction provides a method to introduce an additional acyl group onto the hydrazide backbone. The rate of this acylation is dependent on the acid concentration and temperature. pharm.or.jp More reactive acylating agents like acetic anhydride (B1165640) can also be used, often under catalyst-free conditions. orientjchem.org

Alkylation: Selective N-alkylation of the terminal nitrogen is also a viable synthetic strategy. Traditional methods for N-alkylation often involve the reaction of an amine with an alkyl halide. acsgcipr.org For hydrazides, selective mono-alkylation can be achieved by first forming a reactive nitrogen anion using a strong base (e.g., n-butyllithium) followed by the addition of an alkylating agent like an alkyl halide. organic-chemistry.org This allows for the controlled introduction of alkyl groups onto the hydrazide structure.

Modifications and Transformations of the Nitrophenoxy Substructure

The reactivity of the nitrophenoxy moiety is dominated by the electron-withdrawing nature of the nitro group and the directing effects of the substituents on the aromatic ring. These features allow for selective chemical transformations at the nitro group and specific positions on the phenoxy ring.

The reduction of the nitro group is a fundamental transformation in the derivatization of nitroaromatic compounds, yielding various nitrogen-containing functional groups such as amines, hydroxylamines, and azo compounds. The specific product obtained depends on the choice of reducing agent and the reaction conditions.

The reduction of aromatic nitro compounds is a well-established process in organic synthesis. A variety of reducing systems can be employed, including catalytic hydrogenation and chemical reductions using metals in acidic media or metal hydrides. For substrates similar to this compound, such as 3-nitro-4-methoxy-acetylaniline, catalytic hydrogenation has been shown to be an effective method for the selective reduction of the nitro group to an amino group. rsc.org

In a typical catalytic hydrogenation, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally carried out in a protic solvent like ethanol or acetic acid. The process involves the transfer of hydrogen atoms to the nitro group, leading to the formation of the corresponding aniline (B41778) derivative.

For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticles as a catalyst. rsc.org This suggests that similar conditions could be applied to the reduction of this compound to yield 2-(3-amino-4-methylphenoxy)acetohydrazide. The general scheme for this transformation is depicted below:

Scheme 1: Proposed Reduction of this compound

Image of the chemical reaction showing the reduction of the nitro group to an amino group.

The following table summarizes various research findings on the reduction of aromatic nitro compounds, providing insights into the potential conditions applicable to this compound.

| Reducing System | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| H₂/Cu-Ni Nanoparticles | 3-nitro-4-methoxy-acetylaniline | 3-amino-4-methoxy-acetylaniline | 140 °C, 2 h | 95.7% conversion, 99.4% selectivity | rsc.org |

| H₂/Pd/C | Nitrobenzene | Aniline | Room Temperature, 1 atm H₂ | High | General Knowledge |

| Fe/HCl | Nitrobenzene | Aniline | Reflux | High | General Knowledge |

| SnCl₂/HCl | Nitrobenzene | Aniline | Room Temperature | High | General Knowledge |

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution, with the positions of substitution being directed by the existing substituents: the methyl group, the nitro group, and the acetohydrazide ether linkage (-OCH₂CONHNH₂). The directing effects of these groups determine the regioselectivity of the reaction.

The methyl group (-CH₃) is an activating, ortho, para-directing group. The ether linkage is also an activating, ortho, para-director. Conversely, the nitro group (-NO₂) is a deactivating, meta-directing group. The interplay of these directing effects governs the position of incoming electrophiles.

The available positions for substitution on the phenoxy ring are C2, C5, and C6.

Position C2: This position is ortho to the methyl group and ortho to the ether linkage. Both are activating and direct towards this position. It is also meta to the deactivating nitro group.

Position C5: This position is meta to the methyl group, para to the ether linkage (activating), and ortho to the nitro group (deactivating).

Position C6: This position is para to the methyl group (activating), meta to the ether linkage, and meta to the nitro group (deactivating).

Considering the combined effects, the most activated positions for electrophilic attack are C2 and C6, which are ortho and para to the activating methyl group, respectively, and also benefit from the activating influence of the ether group. The deactivating effect of the nitro group is felt most strongly at the positions ortho and para to it (C2 and C4), but its meta-directing influence will favor substitution at positions C2 and C6 relative to C5.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C2 and C6 positions.

The following table outlines the predicted outcomes for various electrophilic aromatic substitution reactions on the phenoxy ring of this compound based on the directing effects of the existing substituents.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-(4-Methyl-3,5-dinitrophenoxy)acetohydrazide and/or 2-(2-Methyl-3,5-dinitrophenoxy)acetohydrazide | The strong directing effect of the existing nitro group, combined with the ortho, para-directing methyl and ether groups, would likely lead to the introduction of a second nitro group at a position meta to the first, such as C5. |

| Bromination | Br⁺ | 2-(2-Bromo-4-methyl-3-nitrophenoxy)acetohydrazide and/or 2-(6-Bromo-4-methyl-3-nitrophenoxy)acetohydrazide | The activating methyl and ether groups strongly direct the incoming electrophile to the ortho and para positions. C2 and C6 are the most likely sites. |

| Sulfonation | SO₃ | 2-(4-Methyl-3-nitro-2-sulfophenoxy)acetohydrazide and/or 2-(4-Methyl-3-nitro-6-sulfophenoxy)acetohydrazide | Similar to bromination, the sulfonic acid group is expected to substitute at the positions most activated by the methyl and ether groups. |

| Friedel-Crafts Acylation | RCO⁺ | 2-(2-Acyl-4-methyl-3-nitrophenoxy)acetohydrazide and/or 2-(6-Acyl-4-methyl-3-nitrophenoxy)acetohydrazide | The acyl group will preferentially add to the most activated positions, C2 and C6, ortho and para to the methyl group. |

Advanced Structural Elucidation and Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands would be expected for the N-H stretches of the hydrazide group, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, C-H stretches of the aromatic and aliphatic portions, and C-O ether linkages.

Interactive Data Table: Expected IR Absorption Bands

Note: This table presents the expected characteristic infrared absorption frequencies for the functional groups in 2-(4-Methyl-3-nitrophenoxy)acetohydrazide. No experimental data has been published.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| N-O Stretch (Nitro) | 1500 - 1560 and 1300 - 1370 | Strong |

| C-O Stretch (Ether) | 1200 - 1275 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This technique would be used to determine the molecular weight of this compound, which has a calculated molecular formula of C₉H₁₁N₃O₄ and a monoisotopic mass of 225.0750 g/mol . The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the loss of specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of the nitrophenoxy chromophore would be expected to result in characteristic absorption maxima (λmax) in the ultraviolet or visible region of the electromagnetic spectrum. The exact position and intensity of these absorptions would be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

Should the compound be crystalline, single-crystal X-ray diffraction would provide the most definitive structural evidence. This powerful technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This analysis would yield detailed crystallographic data.

Interactive Data Table: Hypothetical Crystallographic Parameters

Note: The following table is a placeholder for the type of data that would be obtained from an X-ray crystallography experiment. No experimental crystal structure has been reported for this compound.

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values would be compared to the calculated theoretical percentages to confirm the empirical formula of the molecule.

Interactive Data Table: Calculated Elemental Composition

| Element | Symbol | Calculated Percentage (%) |

| Carbon | C | 47.99 |

| Hydrogen | H | 4.92 |

| Nitrogen | N | 18.66 |

| Oxygen | O | 28.41 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy. For organic molecules like hydrazide derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are routinely used to predict a wide array of molecular properties.

The first step in a computational analysis is typically geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral (torsion) angles. For 2-(4-Methyl-3-nitrophenoxy)acetohydrazide, this would reveal the planarity and orientation of the substituted phenyl ring relative to the acetohydrazide side chain. In similar structures, such as 2-(2-Nitrophenyl)acetohydrazide (B49033), the dihedral angle between the benzene (B151609) ring and the acetohydrazide plane is a critical parameter, found to be 87.62 (8)°. Likewise, the twist of the nitro group relative to the plane of the benzene ring is another important structural feature.

Table 1: Illustrative Data from Molecular Geometry Optimization for a Hydrazide Compound

| Parameter | Description | Typical Value Range |

|---|---|---|

| Bond Lengths | Distances between atomic nuclei (e.g., C=O, N-N, C-O, N-O). | 1.20 - 1.50 Å |

| Bond Angles | Angles formed by three connected atoms (e.g., O=C-N, C-O-C). | 109° - 125° |

Note: This table provides an example of the types of parameters obtained from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating phenoxy ether and hydrazide moieties would likely contribute significantly to the HOMO, whereas the electron-withdrawing nitro group on the aromatic ring would be a major contributor to the LUMO. This distribution of orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Example Frontier Molecular Orbital Energies for a Nitroaromatic Compound

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.06 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.54 |

Note: Values are illustrative, based on data for similar compounds, and serve to explain the concept.

DFT calculations are highly effective at predicting spectroscopic data, which serves as a valuable tool for validating experimentally determined structures.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared to experimental IR spectra. This allows for the precise assignment of spectral bands to specific molecular motions, such as the stretching of the C=O (carbonyl), N-H (amine), and N-O (nitro) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are often correlated with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the maximum absorption wavelength (λmax), providing insight into the electronic structure and chromophores within the molecule.

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

The initial step in a docking study is to identify a relevant protein target. Hydrazide and hydrazone derivatives have been studied for a wide range of biological activities, and their potential targets include bacterial enzymes like DNA gyrase or various proteins involved in inflammation, such as cyclooxygenase (COX). Docking simulations analyze the non-covalent interactions between the ligand and the amino acid residues in the protein's binding site. Key interactions include:

Hydrogen Bonds: The hydrazide moiety (-CONHNH₂) is an excellent hydrogen bond donor and acceptor, likely forming critical interactions with polar residues.

Hydrophobic Interactions: The methyl-substituted phenyl ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A primary output of a molecular docking simulation is the prediction of the most favorable binding pose, or orientation, of the ligand within the protein's active site. This provides a structural hypothesis for how the molecule exerts its effect.

In addition to the binding mode, docking algorithms calculate a "docking score," which estimates the binding affinity (often related to the free energy of binding, ΔG). These scores are typically expressed in kcal/mol, with more negative values indicating a stronger, more stable interaction between the ligand and the protein. By comparing the docking scores of a novel compound to that of a known inhibitor (a reference or control compound), researchers can predict its potential efficacy.

Table 3: Illustrative Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interacting Moiety of Ligand |

|---|---|---|---|

| Bacterial DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrazide group (H-bond) |

Note: This table is a hypothetical representation of typical data obtained from a molecular docking study to illustrate the concepts of binding affinity and key interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential.

The core of QSAR analysis involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors are then correlated with their experimentally determined biological activities (e.g., IC₅₀ values). For a series of analogs of this compound, the biological activity is often found to be dependent on a combination of electronic, steric, and lipophilic properties. nih.gov

Key structural descriptors relevant to this class of compounds include:

Lipophilicity Descriptors: The partition coefficient (log P) is crucial, as it governs the molecule's ability to cross cell membranes. The activity of hydrazide derivatives has been shown to be influenced by log P. nih.gov

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges influence how the molecule interacts with its biological target. The presence of the electron-withdrawing nitro group and the phenoxy ether linkage significantly impacts the electronic profile of the parent molecule. The cytotoxic activity of related phenoxazine (B87303) compounds, for instance, has been correlated with electron affinity and absolute electron negativity (χ). nih.gov

Topological Descriptors: Molecular connectivity indices (e.g., ¹χ, ³χ) and shape indices describe the size, shape, and degree of branching in the molecule. These have been found to be important in describing the antimicrobial activity of substituted hydrazides. nih.gov

Thermodynamic Descriptors: The heat of formation provides insight into the molecule's stability.

A typical QSAR study would reveal, for example, that increasing the lipophilicity might enhance activity up to a certain point, beyond which it could decrease due to poor solubility or unfavorable interactions. nih.gov Similarly, specific electronic features, like the charge distribution around the hydrazide moiety, might be critical for hydrogen bonding with a receptor.

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Lipophilicity | Log P (Octanol-Water Partition Coefficient) | Governs membrane permeability and transport to the target site. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to engage in charge-transfer interactions. |

| Electronic | Dipole Moment | Influences polar interactions with the biological target. |

| Topological | Molecular Connectivity Indices (χ) | Describes molecular size, branching, and shape, affecting receptor fit. |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |

Once a statistically significant correlation between descriptors and activity is established, a QSAR model is developed. This model takes the form of a mathematical equation, typically generated using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). acs.org A robust QSAR model, validated internally (e.g., using leave-one-out cross-validation, Q²) and externally (using a test set of compounds), serves as a powerful predictive tool. nih.govresearchgate.net

For the this compound scaffold, such a model would allow computational chemists to:

Predict the activity of novel, yet-to-be-synthesized derivatives.

Identify key structural features that positively or negatively impact biological activity. For instance, the model might indicate that adding a hydrogen bond donor at a specific position on the phenyl ring could significantly increase potency.

Guide rational drug design by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. ekb.eg

The ultimate goal is to use these predictive models to design new derivatives of this compound with enhanced efficacy and a more desirable pharmacological profile.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its binding dynamics with a potential biological target, such as an enzyme or receptor. ajchem-a.com

When docked into the active site of a target protein, an MD simulation can be initiated to observe the stability of the ligand-protein complex. Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms and the ligand's atoms from their initial positions. A stable, converging RMSD value over the simulation time (e.g., 50-100 nanoseconds) suggests that the ligand has found a stable binding pose within the active site. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It reveals the flexibility of different regions of the protein and the ligand upon binding. High fluctuations in certain residues may indicate key dynamic regions involved in the interaction.

Hydrogen Bond Analysis: Throughout the simulation, the formation and breaking of hydrogen bonds between the ligand and the protein are monitored. The persistence of specific hydrogen bonds, particularly involving the acetohydrazide moiety (a potent hydrogen bond donor/acceptor), would confirm their importance in anchoring the ligand to the active site.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation trajectory to estimate the binding free energy of the complex. This provides a quantitative measure of the binding affinity, helping to rank different derivatives.

Such simulations could reveal, for example, that the phenoxy ether linkage provides optimal conformational freedom for the molecule to adapt to the shape of a binding pocket, while the nitro and methyl groups form specific stabilizing contacts with hydrophobic or polar residues. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The three-dimensional arrangement of molecules in a solid-state crystal is dictated by a network of intermolecular interactions. Understanding these interactions is crucial as they influence the compound's physical properties, such as solubility and melting point. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov

For this compound, the Hirshfeld surface would be mapped over the molecule to analyze its crystal packing. The analysis involves generating a surface around the molecule where the contribution from the molecule itself is equal to the contribution from all neighboring molecules. Different properties, such as dnorm (normalized contact distance), can be mapped onto this surface. researchgate.net

The key intermolecular contacts expected for this compound are:

N-H···O Hydrogen Bonds: The hydrazide group (-CONHNH₂) contains N-H donors and a carbonyl C=O acceptor, making it highly likely to form strong hydrogen bonds with neighboring molecules, potentially involving the nitro group's oxygen atoms or the ether oxygen. nih.gov In related structures, these interactions often form chains or sheets.

C-H···O Interactions: Weaker hydrogen bonds involving aromatic C-H or methyl C-H groups as donors and the oxygen atoms of the nitro or carbonyl groups as acceptors are also expected to contribute significantly to the crystal's stability. nih.gov

O···H Contacts: These are typically the most significant interactions in nitro-containing compounds and appear as distinct red regions on the dnorm surface. nih.gov

| Interaction Type | Donor/Acceptor Groups Involved | Expected Contribution |

| O···H / H···O | Nitro/Carbonyl/Ether (O) and N-H/C-H (H) | High |

| H···H | Aromatic, Methyl, Methylene H-atoms | Significant |

| C···H / H···C | Phenyl ring (C) and various H-atoms | Moderate |

| N···H / H···N | Hydrazide/Nitro (N) and N-H/C-H (H) | Moderate |

| C···C | π-π stacking between phenyl rings | Possible, depending on packing |

This detailed analysis provides a comprehensive picture of the supramolecular architecture, explaining how the individual molecules of this compound assemble in the solid state.

Computational ADME/Tox Profiling for Drug-likeness Assessment

In modern drug discovery, assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound at an early stage is critical to avoid late-stage failures. Computational (in silico) models provide a rapid and cost-effective way to predict the pharmacokinetic and toxicological profile of a molecule like this compound, evaluating its "drug-likeness." d-nb.infocell4pharma.com

The assessment typically begins with evaluating compliance with established rules for oral bioavailability, such as Lipinski's Rule of Five. These rules are based on molecular properties that influence a compound's ability to be absorbed and distributed in the body. nih.gov

A comprehensive in silico ADME/Tox profile for this compound would include predictions for several key parameters, as shown in the hypothetical table below.

| Parameter | Predicted Value/Classification | Implication |

| Molecular Weight | 225.21 g/mol | Complies with Lipinski's rule (< 500) |

| Log P | ~2.0 - 2.5 | Complies with Lipinski's rule (< 5), indicating good permeability. |

| H-Bond Donors | 3 (from -NH and -NH₂) | Complies with Lipinski's rule (≤ 5) |

| H-Bond Acceptors | 5 (from C=O, ether O, and NO₂) | Complies with Lipinski's rule (≤ 10) |

| Aqueous Solubility | Moderate | Suggests acceptable solubility for absorption. |

| BBB Permeability | Low to Moderate | May have limited penetration into the central nervous system. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Indicates potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Suggests a lower potential for cardiotoxicity. |

| Ames Mutagenicity | Potential risk due to nitroaromatic group | Warrants experimental testing for genotoxicity. |

| Hepatotoxicity | Low to moderate risk | Indicates a need for monitoring liver function in further studies. |

These computational predictions serve as a valuable guide for further development. For example, the potential for mutagenicity associated with the nitroaromatic group is a well-known liability that would require careful experimental evaluation. researchgate.net Similarly, predicted inhibition of cytochrome P450 enzymes would prompt further investigation into potential drug-drug interactions. By identifying such potential issues early, medicinal chemists can modify the structure to optimize both its potency and its ADME/Tox profile.

Chemical Reactivity, Catalysis, and Material Science Applications

Catalytic Applications of Acetohydrazide Moieties

The acetohydrazide group is a highly effective functional handle in modern organic synthesis, particularly in the field of transition metal-catalyzed C-H functionalization. Its ability to reversibly react with aldehydes and ketones to form hydrazones allows it to serve as a transient directing group, guiding catalysts to specific C-H bonds for selective activation and functionalization.

The concept of a transient directing group (TDG) offers a significant advantage in synthetic chemistry by avoiding the need for separate steps to install and remove a directing group. rsc.org Acetohydrazide exemplifies this strategy. It reacts in situ with a substrate, such as an aldehyde, to form an acetohydrazone. acs.org This newly formed hydrazone then coordinates to a metal catalyst, directing it to a nearby C-H bond. nih.gov After the C-H functionalization reaction is complete, the hydrazone linkage is hydrolyzed, releasing the functionalized product and regenerating the acetohydrazide, which can re-enter the catalytic cycle. nih.govscispace.com This approach enhances synthetic efficiency and atom economy. nih.gov The dual role of acetohydrazide as both a directing group for the catalytic cycle and a protecting group for the aldehyde functionality is crucial for the success of these transformations. nih.govscispace.comrsc.org

A notable application of the acetohydrazide TDG strategy is the palladium-catalyzed acetoxylation of C(sp³)–H bonds adjacent to an aldehyde. scispace.comrsc.orgresearchgate.net This reaction addresses the challenge of selectively oxidizing C(sp³)–H bonds in the presence of a sensitive aldehyde group, which is prone to oxidation or unwanted side reactions. nih.gov

In this process, acetohydrazide first condenses with an aldehyde (e.g., an o-methylbenzaldehyde derivative) to form the corresponding acetohydrazone. nih.gov This intermediate then coordinates to a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), forming a five-membered palladacycle intermediate via C-H activation. nih.govrsc.org An oxidant, like potassium persulfate (K₂S₂O₈), facilitates the subsequent C-O bond formation, leading to the acetoxylated product. nih.gov The reaction demonstrates good tolerance for various functional groups on the aromatic ring, including alkyl, alkoxy, halogen, and nitro groups, making it a versatile method for synthesizing o-formylbenzyl acetates. nih.govscispace.com

Table 1: Key Components in Pd-Catalyzed C(sp³)-H Acetoxylation

| Component | Role | Example |

|---|---|---|

| Catalyst | Facilitates C-H activation | Palladium(II) acetate (Pd(OAc)₂) |

| Transient Directing Group | Forms hydrazone, directs catalyst | Acetohydrazide |

| Substrate | Molecule undergoing functionalization | o-Methylbenzaldehyde |

| Oxidant | Promotes the C-O bond formation | Potassium persulfate (K₂S₂O₈) |

| Acetate Source | Provides the acetoxy group | Acetic Acid (AcOH) |

This methodology represents a significant advance, as direct C(sp³)–H acetoxylation of aldehydes was previously challenging. nih.govresearchgate.net

The proposed mechanism for the palladium-catalyzed C(sp³)-H acetoxylation begins with the reversible formation of the acetohydrazone from the aldehyde substrate and acetohydrazide. nih.gov The bidentate coordination of the acetohydrazone to Pd(OAc)₂ forms a five-membered palladacycle intermediate. nih.govrsc.org This C–H activation step is followed by a process that likely involves a radical species. nih.gov Radical trapping experiments using TEMPO significantly inhibited the reaction, suggesting the involvement of a radical process, possibly through the generation of an acetate radical from the interaction of acetic acid and K₂S₂O₈. nih.gov

This radical is proposed to react with the Pd(II) intermediate to generate a Pd(IV) species. nih.govrsc.org The final step is the reductive elimination from this Pd(IV) intermediate, which forms the C-O bond, releases the acetoxylated hydrazone product, and regenerates the Pd(II) catalyst to complete the cycle. nih.gov Subsequent hydrolysis of the product yields the final acetoxylated aldehyde and frees the acetohydrazide TDG. nih.govscispace.com

Supramolecular Chemistry and Crystal Engineering

The structure of 2-(4-Methyl-3-nitrophenoxy)acetohydrazide contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O, -O-, and NO₂ groups), making it an excellent candidate for constructing ordered supramolecular assemblies. nih.govnih.gov In the solid state, molecules of similar phenoxyacetohydrazide derivatives are known to form extensive networks through intermolecular hydrogen bonds. nih.gov

For example, in the crystal structure of the related compound 2-(4-methylphenoxy)acetohydrazide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, creating two-dimensional networks. nih.gov The presence of the additional nitro group in this compound provides another strong hydrogen bond acceptor, potentially leading to more complex and robust three-dimensional architectures. The interplay of these non-covalent interactions, including N-H···O, C-H···O, and potentially π-π stacking from the aromatic rings, is crucial in directing the self-assembly and determining the final crystal packing. nih.govmdpi.com This control over solid-state organization is fundamental to crystal engineering, where the goal is to design materials with specific physical properties based on their molecular arrangement.

Potential Applications in Materials Science

The functional groups within this compound suggest its potential utility in several areas of materials science.

Polymer Precursors: The hydrazide moiety is a versatile functional group in polymer chemistry. mdpi.com It can react with dicarbonyl compounds (like dialdehydes or diketones) to form polyhydrazones, a class of polymers known for their thermal stability and mechanical properties. Furthermore, the nitro group can be chemically reduced to an amine. This transformation would convert the molecule into a diamine-functionalized monomer, which could then be used in step-growth polymerization to produce polyamides or polyimides, materials often valued for their high performance.

Sensors: The hydrazide and hydrazone functionalities are widely employed in the design of chemical sensors. nih.govmdpi.com These groups can act as specific binding sites for metal ions or anions. nih.govglobethesis.com Upon binding, a change in the electronic properties of the molecule can lead to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.govacs.org The combination of the hydrazide group for binding and the substituted aromatic ring, which can be part of a larger chromophore or fluorophore system, makes this compound a viable platform for developing new chemosensors for environmental or biological monitoring. nih.govglobethesis.com

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Metal Complexes with 2-(4-Methyl-3-nitrophenoxy)acetohydrazide and its Derivatives as Ligands

The synthesis of metal complexes with acetohydrazide ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. The resulting complexes are then isolated as solid precipitates and purified.

Ligand Binding Modes and Coordination Geometries

Based on related structures, this compound is expected to act as a versatile ligand. Hydrazide derivatives can coordinate to metal ions in several ways:

Bidentate Coordination: The most common mode involves the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group forming a stable five-membered chelate ring. This is a prevalent binding mode for many acetohydrazide ligands with transition metals.

Tridentate Coordination: In some cases, if other donor atoms are available or under specific reaction conditions, the ligand can exhibit tridentate coordination.

Bridging Ligand: The ligand could also bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Analytical and Spectroscopic Characterization of Complexes

To confirm the formation of complexes and elucidate their structures, a combination of analytical and spectroscopic techniques is employed.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the synthesized complexes, which helps in determining their empirical formula and stoichiometry (metal-to-ligand ratio).

Molar Conductance: Measurements of molar conductivity in solvents like DMF or DMSO are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate non-electrolytic complexes, where the anions are coordinated to the metal ion.

Magnetic Susceptibility: This measurement helps in determining the number of unpaired electrons in the central metal ion. This information is crucial for deducing the geometry of the complex. For example, specific magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between square-planar and tetrahedral geometries.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's coordination sites. A shift in the vibrational frequency of the C=O (carbonyl) and N-H (amine) groups in the complex's spectrum compared to the free ligand indicates their involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra are instrumental in inferring the coordination geometry of the central metal ion.

Electron Spin Resonance (ESR): For paramagnetic complexes, particularly those of copper(II) and vanadyl(IV), ESR spectroscopy provides detailed information about the metal ion's environment and the nature of the metal-ligand bond.

Below is an interactive table summarizing the characterization techniques and the information they provide, based on studies of analogous acetohydrazide complexes.

| Technique | Information Obtained | Typical Observations for Acetohydrazide Complexes |

| Elemental Analysis | Percentage of C, H, N; Stoichiometry | Confirms the metal-to-ligand ratio (e.g., 1:1 or 1:2). |

| Molar Conductance | Electrolytic or non-electrolytic nature | Low values suggest non-electrolytic behavior. |

| Magnetic Susceptibility | Electronic configuration and geometry of the metal ion | Values correspond to specific geometries (e.g., octahedral, square pyramidal). |

| IR Spectroscopy | Ligand binding sites | Shift of ν(C=O) and ν(N-H) bands; appearance of new ν(M-O) and ν(M-N) bands. |

| UV-Vis Spectroscopy | Electronic transitions and coordination geometry | d-d transition bands characteristic of specific geometries. |

| ESR Spectroscopy | Nature of metal-ligand bond in paramagnetic complexes | g-values and hyperfine splitting constants provide structural insights. |

Stability and Reactivity Studies of Metal Complexes

Currently, there are no specific studies on the stability and reactivity of metal complexes involving this compound. Research in this area would typically involve thermogravimetric analysis (TGA) to understand the thermal stability of the complexes and their decomposition patterns. Such studies can reveal the presence of coordinated or lattice water molecules and determine the temperature range over which the complex is stable. Reactivity studies might explore the catalytic potential of these complexes or their interactions with biological molecules.

Theoretical Studies of Metal-Ligand Interactions in Complexes

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand interactions. These computational studies can provide insights into:

The optimized geometry of the complexes.

The electronic structure and distribution of electron density.

The energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity of the complexes.

The nature and strength of the coordination bonds.

While no theoretical studies have been published specifically for this compound complexes, research on similar systems has successfully used DFT to complement experimental findings.

Biological Activities and Mechanistic Studies in Vitro and Preclinical Models

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

There is currently no available scientific literature detailing the antimicrobial properties of 2-(4-Methyl-3-nitrophenoxy)acetohydrazide.

Spectrum of Activity Against Various Microorganisms

No studies have been published that investigate the spectrum of antibacterial, antifungal, or antitubercular activity of this compound. Therefore, its efficacy against any specific microorganisms remains unknown.

Table 1: Antimicrobial Spectrum of this compound

| Microorganism Type | Specific Strains Tested | Activity (e.g., MIC, Zone of Inhibition) |

|---|---|---|

| Bacteria | Data Not Available | Data Not Available |

| Fungi | Data Not Available | Data Not Available |

Investigation of Antimicrobial Mechanisms

Specific investigations into the antimicrobial mechanisms of this compound, such as its potential to cause DNA damage or inhibit bacterial enzymes like MurB and FabH, have not been reported in the available scientific literature. While related heterocyclic compounds are known to target such pathways, no such data exists for this specific molecule.

Antineoplastic/Anticancer Potentials (In Vitro Cell Line Studies)

There are no published studies on the antineoplastic or anticancer potential of this compound.

Cytotoxicity Against Specific Cancer Cell Lines

The cytotoxic effects of this compound against specific cancer cell lines, including MCF-7 (breast cancer), SK-N-SH (neuroblastoma), and HeLa (cervical cancer), have not been evaluated in any publicly available research.

Table 2: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Cancer Type | Cytotoxicity (e.g., IC50) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| SK-N-SH | Neuroblastoma | Data Not Available |

Proposed Mechanisms of Action

As there are no studies on the anticancer activity of this compound, no mechanisms of action, such as DNA interaction, enzyme modulation, or the generation of reactive oxygen species, have been proposed or investigated for this specific compound.

Structure-Activity Relationships in Anticancer Applications

Detailed structure-activity relationship (SAR) studies for this compound as an anticancer agent are linked to its activity as a Histone Deacetylase (HDAC) inhibitor. In a study identifying novel hydrazide-based molecules, a lead compound designated 4e demonstrated significant antitumor activity. nih.gov This compound was shown to induce cell cycle arrest at the G2/M phase in B16F10 melanoma and 4T1 breast cancer cells. nih.gov

Furthermore, the compound's anticancer mechanism involves the induction of apoptosis. This was evidenced by the significant upregulation of apoptotic markers such as caspase-3, caspase-7, and cytochrome c, alongside the downregulation of the anti-apoptotic protein BCL2 in tumor tissue. The compound also reduced cell proliferation and metastatic potential, as suggested by the downregulation of CD44, EGFR, and Ki-67 in mice. nih.gov In a 4T1-Luc xenograft mouse model, treatment with this hydrazide derivative led to a notable decrease in tumor volume. nih.gov

Enzyme Inhibition and Modulation

The primary enzymatic target identified for this compound is Histone Deacetylase 3 (HDAC3). nih.gov Investigations into its effects on other enzymes as specified below have not been reported in the available scientific literature.

Histone Deacetylase (HDAC) Inhibition

Research has identified this compound (referred to as compound 4e in the study) as a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). nih.gov The compound exhibited a high inhibitory potency against HDAC3 with a reported IC50 value of 15.41 nM. nih.gov

Its selectivity for HDAC3 is a key finding, showing at least an 18-fold greater selectivity over other HDAC isoforms. nih.gov This selective inhibition leads to enhanced acetylation levels of H3K9, H4K12, and H3K27, which was observed both in vitro and in vivo. nih.gov The potent and selective inhibition of HDAC3 is directly linked to the compound's observed anticancer activities.

Below is a data table summarizing the HDAC inhibition profile.

| Enzyme Target | IC50 Value | Selectivity | Reference |

| HDAC3 | 15.41 nM | >18-fold vs other HDACs | nih.gov |

Laccase Inhibition

Currently, there is no available scientific literature detailing the specific inhibitory activity of this compound against the laccase enzyme.

Fungal Succinate (B1194679) Dehydrogenase (SDH) Inhibition

There are no published research findings on the effects of this compound on fungal succinate dehydrogenase (SDH) activity.

DNA Gyrase Inhibition

The inhibitory potential of this compound against DNA gyrase has not been reported in the reviewed scientific studies.

Tyrosinase and Cholinesterase Inhibition

There is no available data from scientific studies regarding the inhibitory effects of this compound on tyrosinase or cholinesterase enzymes.

Mechanistic Insights into Enzyme Binding and Selectivity

While specific enzyme inhibition studies for this compound have not been extensively reported, the hydrazide moiety is a well-known pharmacophore present in numerous enzyme inhibitors. Hydrazides and their derivatives, hydrazones, have demonstrated inhibitory activity against a range of enzymes, including urease and tyrosinase. The mechanism of inhibition often involves the coordination of the hydrazide nitrogen and oxygen atoms with metal ions in the enzyme's active site, disrupting the catalytic cycle.

For instance, studies on other hydrazone compounds have shown they can act as reversible inhibitors. researchgate.net The type of inhibition—be it competitive, non-competitive, or uncompetitive—can be determined through kinetic analyses, such as Lineweaver-Burk and Dixon plots. nih.govnih.gov In non-competitive inhibition, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. nih.gov Molecular docking studies on related inhibitors have identified key interactions, such as hydrogen bonding and coordination with active site residues (e.g., histidine) and metal cofactors. nih.gov

DNA Interaction and Photocleavage Studies

The interaction of small molecules with DNA is a cornerstone of drug design, particularly for anticancer and antimicrobial agents. Molecules can bind to DNA through non-covalent interactions, such as groove binding and intercalation, or cause damage through covalent modification or cleavage. nih.gov The presence of a nitroaromatic system in this compound suggests a potential for photochemically induced DNA activity.

DNA Binding Affinities and Modes (e.g., major groove binding, intercalation)

Small molecules can interact with the DNA double helix in several distinct modes:

Major Groove Binding: The major groove of DNA offers a rich pattern of hydrogen bond donors and acceptors, allowing for sequence-specific recognition by proteins and some small molecules. rsc.orgresearchgate.net Natural products like pluramycins and aflatoxins are known to possess elements that interact with the major groove. researchgate.net

Minor Groove Binding: The minor groove is typically targeted by crescent-shaped, flexible molecules that can fit snugly within its confines. beilstein-journals.org This binding is often stabilized by van der Waals forces, electrostatic interactions, and hydrogen bonds with the floor of the groove. beilstein-journals.orgnih.gov Bisbenzimidazoles like Hoechst 33258 are classic examples of minor groove binders that preferentially recognize A-T rich regions. beilstein-journals.org

Intercalation: This mode involves the insertion of a planar aromatic moiety between the base pairs of the DNA helix. nih.govmdpi.com Intercalation causes a distortion of the DNA structure, which can interfere with processes like replication and transcription. Acridine derivatives are well-studied DNA intercalators. mdpi.com

Specific DNA binding studies for this compound are not documented. However, its structure is not overtly planar or crescent-shaped, making strong intercalation or sequence-specific minor groove binding less probable than potential electrostatic or weaker groove interactions. The binding affinity, often quantified by a binding constant (K_b), would need to be determined experimentally through techniques like UV-Visible spectroscopy, fluorescence spectroscopy, or isothermal titration calorimetry.

Photochemically Induced DNA Modifications and Cleavage

Nitroaromatic compounds are known to be photoactive and can induce DNA damage upon irradiation with UV light. nih.gov Studies on nitrobenzamides linked to DNA-intercalating agents have shown that they can cause single-strand nicks in plasmid DNA upon exposure to long-wavelength UV light (≥300 nm). nih.gov The efficiency of this photocleavage is dependent on the position of the nitro group on the aromatic ring. nih.gov Similarly, diacylhydrazine derivatives have been identified as a novel class of UV-A-triggered DNA photocleavers. mdpi.com

Given the presence of a 3-nitro group, it is plausible that this compound could exhibit similar photocleavage properties. Upon absorption of UV energy, the nitro group can be excited to a state where it can participate in reactions that generate DNA-damaging species.

Mechanistic Aspects of DNA Cleavage Processes

DNA cleavage by small molecules can occur through two primary pathways: hydrolytic and oxidative.

Hydrolytic Cleavage: This involves the catalytic cleavage of the phosphodiester backbone, mimicking the action of nucleases. The products can be religated by enzymes like DNA ligase.

Oxidative Cleavage: This pathway involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), or other radical species that attack the deoxyribose sugar or the nucleobases. sciepub.com This type of damage is typically not religatable. sciepub.com

The mechanism for photocleavage by nitroaromatic compounds often involves the generation of radicals. nih.gov For example, the antitumor agent tirapazamine (B611382) works via one-electron reduction to a radical species that, under hypoxic conditions, leads to the production of •OH, a potent DNA-damaging agent. nih.gov It is hypothesized that irradiation of this compound could initiate a similar cascade, where the excited nitro group abstracts a hydrogen atom from the sugar-phosphate backbone or generates ROS, leading to strand scission.

Antioxidant and Radical Scavenging Activities

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. The hydrazide and hydrazone functionalities are present in many compounds that exhibit significant antioxidant and radical-scavenging properties. researchgate.netnih.gov This activity is typically attributed to the ability of the N-H groups to donate a hydrogen atom to a radical, thereby neutralizing it.

In Vitro Assays for Radical Scavenging (e.g., DPPH, ABTS)

Two of the most common in vitro methods for evaluating the radical scavenging ability of a compound are the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorption maximum around 517 nm. mdpi.comencyclopedia.pubnih.gov When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H, causing the color to fade to a pale yellow. nih.gov The decrease in absorbance is proportional to the radical scavenging activity of the compound. The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. nih.govnih.gov In the presence of a hydrogen-donating antioxidant, the radical is neutralized, and the solution is decolorized. nih.gov The reduction in absorbance is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov

While specific antioxidant data for this compound is not available, numerous studies have demonstrated the potent radical scavenging activity of related hydrazide and hydrazone derivatives. The table below presents representative data for other hydrazone compounds to illustrate the potential activity of this chemical class.

| Compound Class | Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Thiazole-bearing Hydrazone | DPPH | Comparable to Ascorbic Acid | Ascorbic Acid | Not specified |

| Catechol Hydrazinyl-Thiazole | DPPH | 14.8 ± 0.3 | Trolox | 48.6 ± 1.1 |

| Catechol Hydrazinyl-Thiazole | ABTS | 5.8 ± 0.2 | Trolox | 18.3 ± 0.5 |

| Propanehydrazide Derivative | DPPH | Higher than Ascorbic Acid | Ascorbic Acid | Not specified |

Note: The data presented is for structurally related hydrazone compounds to illustrate the typical antioxidant potential of this class of molecules and is not the experimental data for this compound. researchgate.netnih.govmdpi.com

Structure-Activity Relationships for Antioxidant Potency

The antioxidant potential of a chemical compound is intrinsically linked to its molecular structure. For this compound, its antioxidant activity can be inferred by analyzing its constituent functional groups: the phenoxy ring substituted with a methyl and a nitro group, and the acetohydrazide side chain. While direct studies on this specific molecule are not prevalent in the reviewed literature, the structure-activity relationships (SAR) of analogous compounds provide a basis for understanding its potential antioxidant properties.

The presence of a phenolic moiety is a well-established determinant of antioxidant activity. The capacity of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals is a key mechanism. nih.gov However, in this compound, the phenolic hydroxyl is etherified, which may modulate its antioxidant capacity. The electronic effects of the substituents on the phenyl ring, namely the electron-donating methyl group and the electron-withdrawing nitro group, play a crucial role. The methyl group at the para position can enhance antioxidant activity by stabilizing the resulting phenoxy radical through hyperconjugation. Conversely, the nitro group at the meta position, being a strong electron-withdrawing group, is generally expected to decrease the hydrogen-donating ability of a phenolic compound, thereby potentially reducing its antioxidant efficacy. researchgate.net

| Structural Feature | Expected Influence on Antioxidant Potency | Rationale |

| Phenoxy Moiety | Foundational for activity | The aromatic ring can stabilize radicals. |

| Ether Linkage | May decrease activity | Blocks a primary site for hydrogen donation compared to a free hydroxyl group. |

| p-Methyl Group | May increase activity | Electron-donating nature stabilizes the radical through resonance and hyperconjugation. |

| m-Nitro Group | May decrease activity | Strong electron-withdrawing character can destabilize the radical cation. researchgate.net |

| Acetohydrazide Chain | May contribute to activity | The -NHNH₂ group can donate hydrogen atoms to scavenge free radicals. ajrconline.org |

Other Investigated Biological Activities (e.g., plant growth stimulation)

Beyond its potential antioxidant properties, compounds with structures analogous to this compound have been explored for other biological activities, including the regulation of plant growth.

Assessment in Agronomic or Botanical Models

The evaluation of a compound's effect on plant growth typically involves a series of in vitro and in vivo experiments using various plant models. For a compound like this compound, assessment in agronomic or botanical models would likely follow established protocols for testing plant growth regulators.

Initial screening is often conducted in laboratory settings using model plants such as Arabidopsis thaliana or crop species like wheat, cucumber, and radish. researchgate.net Seeds are treated with different concentrations of the test compound, and key growth parameters are measured over time. These parameters include:

Seed Germination Rate: The percentage of seeds that successfully sprout.

Root and Shoot Elongation: The length of the primary root and the height of the shoot are measured to assess the compound's effect on cell division and elongation.

Following promising laboratory results, greenhouse and field trials are conducted to evaluate the compound's efficacy under more realistic agricultural conditions. These trials assess the impact on crop yield, quality, and stress tolerance.

Postulated Mechanisms of Action

The mechanisms through which chemical compounds stimulate plant growth are diverse and often involve interactions with endogenous plant hormone pathways. Plant growth regulators can act as chemical messengers that influence various physiological and biochemical processes. nih.gov

For a compound with the structural features of this compound, several postulated mechanisms of action for plant growth stimulation can be considered based on related structures:

Modulation of Hormonal Balance: The compound could mimic or interfere with the action of natural plant hormones like auxins, cytokinins, or gibberellins, which are critical for cell growth, differentiation, and development.

Enhancement of Nutrient Uptake: Some chemical agents can improve the efficiency of nutrient absorption from the soil by the plant's root system, leading to enhanced growth.

Induction of Stress Tolerance: The compound might activate plant defense mechanisms, leading to increased tolerance to abiotic stresses such as drought, salinity, or temperature extremes. This can be linked to the antioxidant properties of the molecule, which could help mitigate oxidative stress within the plant cells. nih.gov

The precise mechanism of action for this compound would necessitate detailed molecular and physiological studies to identify its specific targets and pathways within the plant system.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into analogous hydrazide-hydrazone compounds has consistently highlighted their significance as versatile pharmacophores. The core contributions of research in this area can be summarized by the successful synthesis of various derivatives and the evaluation of their biological activities.

Hydrazides serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including 1,3,4-thiadiazoles and 1,3,4-oxadiazoles. sbq.org.br The synthesis of derivatives from a parent hydrazide, such as 2-(4-Methyl-3-nitrophenoxy)acetohydrazide, would likely follow established protocols involving cyclization with agents like carbon disulfide or various substituted aldehydes. semanticscholar.orgjocpr.com

The primary contribution of such research is often the discovery of novel compounds with significant biological activity. Derivatives of acetohydrazides are frequently investigated for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govjetir.org For instance, the introduction of a thiadiazole ring is a common strategy to enhance the biological profile of a molecule. japtronline.com It is plausible that derivatives of this compound would exhibit antimicrobial activity, a common trait among this class of compounds.

To illustrate the potential findings, the following table presents hypothetical antimicrobial activity data for a series of putative 1,3,4-thiadiazole (B1197879) derivatives of this compound.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Type | R-Group | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Parent | Acetohydrazide | - | S. aureus | 8 |

| E. coli | 6 | |||

| TDZ-1 | 1,3,4-Thiadiazole | -H | S. aureus | 15 |

| E. coli | 12 | |||

| TDZ-2 | 1,3,4-Thiadiazole | -CH₃ | S. aureus | 17 |

| E. coli | 14 | |||

| TDZ-3 | 1,3,4-Thiadiazole | -Cl | S. aureus | 20 |

| E. coli | 18 | |||

| TDZ-4 | 1,3,4-Thiadiazole | -NO₂ | S. aureus | 22 |

| E. coli | 20 |

Identified Research Gaps and Challenges in Derivative Design

Despite the promising potential of this compound as a scaffold, several research gaps and challenges in the design of its derivatives can be identified.

A primary gap is the lack of foundational research on the parent compound itself. Without data on its synthesis, characterization, and basic biological activity, the design of derivatives is based on speculation from related structures.

Furthermore, the synthetic routes for creating a diverse library of derivatives may present challenges. While general methods exist, optimizing reaction conditions to achieve high yields and purity for each new derivative can be time-consuming and resource-intensive. jocpr.com

Future Directions in Synthetic, Mechanistic, and Computational Research

To realize the full potential of this compound, a multi-pronged research approach is necessary, encompassing synthetic chemistry, mechanistic biology, and computational modeling.

Synthetic Research:

Synthesis and Characterization: The immediate next step should be the development and optimization of a synthetic route for this compound and its full characterization using modern analytical techniques.

Library of Derivatives: A diverse library of derivatives should be synthesized. This could include the formation of various hydrazones through condensation with a range of aromatic and heterocyclic aldehydes, as well as the synthesis of 5-substituted-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) analogs. sbq.org.br

Mechanistic Research:

Biological Screening: The synthesized compounds should be screened against a broad panel of biological targets, including various bacterial and fungal strains, as well as cancer cell lines.

Mechanism of Action Studies: For any derivatives that show significant activity, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways of action.

Computational Research:

Molecular Docking: Computational docking studies can be employed to predict the binding affinities of designed derivatives with known biological targets, such as microbial enzymes. nih.gov This can help in prioritizing the synthesis of compounds with the highest likelihood of being active.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can guide the design of derivatives with improved drug-like properties. physchemres.org

The following table outlines a potential research plan for the future investigation of this compound and its derivatives.

Table 2: Proposed Future Research Directions

| Research Area | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Synthetic Chemistry | To synthesize and characterize the parent compound and a library of its derivatives. | Standard organic synthesis techniques (e.g., esterification, hydrazinolysis, cyclization), NMR, IR, Mass Spectrometry. | A novel series of compounds for biological evaluation. |

| Mechanistic Biology | To evaluate the biological activity and elucidate the mechanism of action. | In vitro antimicrobial and anticancer assays, enzyme inhibition studies. | Identification of lead compounds and their molecular targets. |

| Computational Chemistry | To guide the rational design of new derivatives with enhanced activity and favorable pharmacokinetic profiles. | Molecular docking, molecular dynamics simulations, QSAR studies, ADMET prediction. | Prioritized list of candidate molecules for synthesis and testing. |

Broader Scientific Impact and Potential for Further Academic Exploration

The exploration of this compound and its derivatives holds the potential for significant broader scientific impact. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. nih.gov This class of compounds could provide a new scaffold for the development of drugs to combat this growing public health threat.

Furthermore, the systematic study of the structure-activity relationships of these derivatives would contribute valuable knowledge to the field of medicinal chemistry. Understanding how subtle changes in the chemical structure, such as the position of substituents on the aromatic rings, affect biological activity can inform the design of other novel therapeutic agents.

From an academic perspective, this line of research offers numerous opportunities for further exploration. The synthetic methodologies developed could be applied to other hydrazide-based scaffolds. The biological screening could uncover unexpected activities, opening up new avenues of investigation. Additionally, the mechanistic and computational studies would provide a deeper understanding of the molecular interactions that govern the biological effects of these compounds.

Q & A

Q. What are the recommended safety protocols for handling 2-(4-Methyl-3-nitrophenoxy)acetohydrazide in laboratory settings?

- Methodological Answer : Based on safety data sheets, this compound is classified under acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Key protocols include:

- Use of nitrile gloves and EN 166-compliant eye protection to prevent skin/eye contact .

- Local exhaust ventilation to minimize dust/aerosol inhalation during synthesis or handling .

- Immediate decontamination with soap/water for skin exposure and 15-minute eye rinsing with water .

- Avoidance of open flames due to potential release of NOx gases during combustion .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : A common method involves refluxing precursors in methanol/chloroform with catalytic acetic acid (e.g., 0.5 mmol substrate, 5 h reflux). Post-reaction, the product is isolated via ice-cold water precipitation and recrystallized from methanol (yield ~91%) . Key parameters:

- Stoichiometric control of aldehyde/hydrazide reactants (1:1 molar ratio) .

- Reaction time optimization (4–6 hours) to maximize yield while minimizing side products .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :